(R)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC20355293
Molecular Formula: C10H11BrClN
Molecular Weight: 260.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrClN |
|---|---|
| Molecular Weight | 260.56 g/mol |
| IUPAC Name | (1R)-5-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C10H11BrClN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m1/s1 |
| Standard InChI Key | PEVBOOUDFHGWHP-SECBINFHSA-N |
| Isomeric SMILES | C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)Br)N |
| Canonical SMILES | C1CC(C2=C(C1)C(=C(C=C2)Cl)Br)N |
Introduction
(R)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a complex organic compound characterized by its unique structure, which includes a bromine atom at the fifth position and a chlorine atom at the sixth position of a tetrahydronaphthalene ring. This compound is primarily studied for its potential biological activities and synthetic applications in medicinal chemistry. Its molecular formula is C10H11BrClN, and it has a molecular weight of approximately 260.56 g/mol .
Synthesis and Preparation
The synthesis of (R)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. The specific methods may vary based on desired yields and purity levels. Commonly, these reactions require careful control of temperature, solvent choice, and reaction time to ensure high selectivity and efficiency.
Related Compounds
Several compounds share structural similarities with (R)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, including:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amines | Tetrahydronaphthalene derivative | Lacks chlorine substituent |
| 5-Chloro-6-bromo-naphthalene derivatives | Naphthalene derivative | Different halogen positioning |
| 6-Methyl-naphthalene derivatives | Methyl-substituted naphthalene | Variation in alkyl substitution |
These compounds highlight the diversity within the naphthalene family and illustrate how specific substitutions can lead to distinct biological activities or chemical properties.
Safety and Handling
Handling (R)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine requires caution due to its potential chemical hazards. It is essential to follow proper safety protocols, including wearing protective gear and ensuring adequate ventilation. In case of exposure, immediate medical attention may be necessary .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume